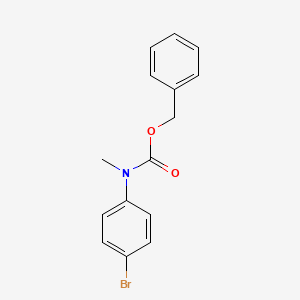

![molecular formula C9H10N2OS B2784864 6-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 439692-81-6](/img/structure/B2784864.png)

6-propylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-propylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidinones . It has been studied for its potential antimycobacterial activity .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as part of a program to develop new antitubercular agents . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as H1 NMR, C13 NMR, and mass spectra . Some compounds were also structurally validated by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones include the Pd-catalyzed carbonylation of 4-chlorothieno[2,3-d]pyrimidines . Other methods involve the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using techniques such as H1 NMR, C13 NMR, and mass spectra .Scientific Research Applications

Synthesis Techniques : A novel route for synthesizing 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, which likely includes derivatives like 6-propylthieno[2,3-d]pyrimidin-4(3H)-one, has been developed. This method involves heterocyclization with aromatic aldehydes followed by air oxidation, indicating advancements in the synthesis processes for such compounds (Davoodnia et al., 2009).

Anticancer Properties : Research has been conducted on a series of 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones as potential anticancer drugs. These compounds have shown promising vascular-disrupting and anti-angiogenic activities, suggesting their application in cancer treatment (Gold et al., 2020).

Antitumor Agents : There is evidence that 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, a category that includes similar structures to this compound, act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating significant potential as antitumor agents (Gangjee et al., 2009).

Synthetic Methodologies : A study on the efficient synthesis of 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, closely related to the compound , offers insights into novel synthetic methodologies, which can be crucial for pharmaceutical applications (Chen et al., 2009).

Inhibitors for Mild Steel Corrosion : Interestingly, derivatives of pyrimidine, likely including structures similar to this compound, have been synthesized and studied as corrosion inhibitors for mild steel. This suggests a potential application in industrial material protection (Hou et al., 2019).

Antimalarial Potential : Research into the antimalarial properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including potentially 6-propyl variants, indicates their relevance in developing new treatments for malaria (Mustière et al., 2021).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : The compound has been studied for its dual inhibitory effect on thymidylate synthase and dihydrofolate reductase, important enzymes in cancer cell proliferation (Gangjee et al., 2008).

Novel Synthesis Approaches : A one-pot synthesis of novel pyrido[2,3-d]pyrimidines, including those similar to this compound, has been developed, showcasing innovative approaches in chemical synthesis (Mohsenimehr et al., 2014).

Antimicrobial Activity : Some derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit antimicrobial activity, indicating potential for developing new antimicrobial drugs (Vlasov et al., 2015).

Radioligand for Biological Studies : The compound has been used in the synthesis of novel radioligands for studying corticotropin-releasing hormone type 1 receptor, an important target in neurological and psychiatric disorders (Hsin et al., 2000).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Mode of Action

It’s known that some of the compounds in this class have significant antimycobacterial activity

Biochemical Pathways

Similar compounds have been found to inhibitCytochrome bd oxidase (Cyt-bd) , an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Pharmacokinetics

Similar compounds have been synthesized and screened against mycobacteria as a part of a program to develop new antitubercular agents

Result of Action

Similar compounds have shown significant antimycobacterial activity

Action Environment

Similar compounds have been studied for their antimycobacterial activity

properties

IUPAC Name |

6-propyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-3-6-4-7-8(12)10-5-11-9(7)13-6/h4-5H,2-3H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYCTLYZGLNSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(S1)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate](/img/structure/B2784784.png)

![6-(2-Methylpyrazol-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2784785.png)

![3-((1-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2784788.png)

![methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2784789.png)

![(1R,5S)-N-cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2784793.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2784797.png)

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2784798.png)

![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2784799.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2784801.png)

![1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B2784802.png)